molecular formula C22H15Cl B14747430 Fluorene (8CI), 9-(o-chlorocinnamylidene)- CAS No. 2084-73-3

Fluorene (8CI), 9-(o-chlorocinnamylidene)-

Cat. No.: B14747430
CAS No.: 2084-73-3
M. Wt: 314.8 g/mol
InChI Key: VPBIMQYLYAKIAR-VQHVLOKHSA-N
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Description

Fluorene (8CI), 9-(o-chlorocinnamylidene)- is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorocinnamylidene group attached to the fluorene core. Fluorene derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluorene (8CI), 9-(o-chlorocinnamylidene)- typically involves several key steps:

    Nucleophilic Substitution: Introduction of the chlorocinnamylidene group to the fluorene core.

    Friedel-Crafts Acylation: Formation of the acylated intermediate.

    Ullman Coupling: Coupling of the intermediate to form the desired product.

    Aldol Condensation: Condensation reaction to introduce the cinnamylidene moiety.

    Cyclization: Final cyclization step to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Fluorene (8CI), 9-(o-chlorocinnamylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Fluorene (8CI), 9-(o-chlorocinnamylidene)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluorene (8CI), 9-(o-chlorocinnamylidene)- stands out due to its specific chlorocinnamylidene group, which imparts unique optical and electronic properties, making it valuable for specialized applications in optoelectronics and materials science .

Properties

CAS No.

2084-73-3

Molecular Formula

C22H15Cl

Molecular Weight

314.8 g/mol

IUPAC Name

9-[(E)-3-(2-chlorophenyl)prop-2-enylidene]fluorene

InChI

InChI=1S/C22H15Cl/c23-22-15-6-1-8-16(22)9-7-14-21-19-12-4-2-10-17(19)18-11-3-5-13-20(18)21/h1-15H/b9-7+

InChI Key

VPBIMQYLYAKIAR-VQHVLOKHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=C2C3=CC=CC=C3C4=CC=CC=C42)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC=C2C3=CC=CC=C3C4=CC=CC=C42)Cl

Origin of Product

United States

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